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Uridine 2'-phosphate

Enzyme inhibition Structural biology Antitumor agent research

Uridine 2'-phosphate (2'-UMP, CAS 131-83-9) is a pyrimidine ribonucleoside 2'-monophosphate, a critical regioisomer of 5'-UMP and 3'-UMP. Positional phosphorylation at the 2'-hydroxyl confers distinct electrostatic properties, chromatographic retention, and biological recognition—making it an essential reference standard for HPLC method validation, a benchmark inhibitor for BS-RNase (K(i)=120 µM), and the sole specific product for CNPase activity assays. Do not substitute with 3'- or 5'-isomers; only 2'-UMP provides unambiguous, reproducible data. Procure isomer-specific 2'-UMP to ensure assay integrity.

Molecular Formula C9H13N2O9P
Molecular Weight 324.18 g/mol
CAS No. 131-83-9
Cat. No. B086712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 2'-phosphate
CAS131-83-9
Molecular FormulaC9H13N2O9P
Molecular Weight324.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O
InChIInChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyHQIDPEYTETUCNF-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine 2'-Phosphate CAS 131-83-9: Molecular Identity and Core Properties for Procurement Decision Support


Uridine 2'-phosphate (2'-UMP, CAS 131-83-9) is a pyrimidine ribonucleoside 2'-monophosphate with the molecular formula C9H13N2O9P and a molecular weight of 324.18 g/mol . It is a regioisomer of the more common 5'-UMP and 3'-UMP, distinguished by phosphorylation at the 2'-hydroxyl position of the ribose moiety . This compound serves as a critical tool in enzymology and nucleotide metabolism studies, particularly as an enzyme inhibitor, substrate analog, and analytical reference standard [1].

Uridine 2'-Phosphate: Why In-Class Substitution Without Verification Compromises Experimental Outcomes


Uridine 2'-phosphate cannot be generically substituted with its 3'- or 5'-phosphate isomers without risking significant alterations in experimental outcomes. The positional isomerism of the phosphate group confers distinct physicochemical properties, including differences in electrostatic influence on proton dissociation (pK' shifts) [1], chromatographic retention behavior [2], and, most critically, divergent biological recognition by enzymes and binding proteins [3]. These quantifiable differences directly impact inhibitor potency, substrate specificity, and analytical resolution, rendering blind substitution a source of irreproducible data.

Uridine 2'-Phosphate: Quantitative Comparative Evidence for Differentiated Scientific Value


Differential Inhibitory Potency Against Bovine Seminal Ribonuclease (BS-RNase) Guides Inhibitor Design

Uridine 2'-phosphate (U2'p) exhibits a K(i) value of 120 microM for inhibition of bovine seminal ribonuclease (BS-RNase), which is approximately 5.5-fold higher (weaker) than the K(i) of 22 microM for uridine 3'-phosphate (U3'p) [1]. This direct head-to-head kinetic comparison, derived from the same assay conditions, reveals that the 2'-phosphate regioisomer interacts with the enzyme's active site with significantly lower affinity than the 3'-phosphate isomer. Furthermore, in vivo studies on the aspermatogenic effect of BS-RNase demonstrated that U2'p does not significantly inhibit this biological action, whereas both C3'p and C5'p provide significant inhibition [1].

Enzyme inhibition Structural biology Antitumor agent research

Distinct Electrostatic Influence on Proton Dissociation (pK' Shifts) Affects Nucleotide Behavior in Solution

A phosphate group on the C2' position of uridine exerts a stronger electrostatic attraction on -NH3+ groups compared to a phosphate on the C3' position [1]. This differential effect results in distinct pK' shifts for the nucleotides, particularly at low ionic strengths. The study demonstrates that the site of substitution on the ribose moiety is critical: C2'-O-phosphate exhibits a stronger electrostatic influence than C3'-O-phosphate, which in turn differs from the inductive effect of C5'-O-phosphate [1].

Physical biochemistry Nucleotide chemistry Electrostatics

Baseline Chromatographic Resolution of Uridine 2'-Phosphate from 3'-Nucleotides Enables Accurate Analytical Quantification

Uridine 2'-phosphate can be baseline separated from a mixture containing four 3'-nucleotides using isocratic ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) [1]. This isocratic method, developed for the separation of nine monoribonucleotides, demonstrates that the 2'-phosphate regioisomer exhibits a distinct retention time that allows for its unambiguous identification and quantification in complex nucleotide mixtures, even in the presence of closely related 3'-isomers [1].

Analytical chemistry HPLC method development Quality control

Specific Enzymatic Origin from CNPase Hydrolysis Defines Uridine 2'-Phosphate as a Unique Metabolic Marker

Uridine 2'-phosphate is the specific and sole product of the hydrolysis of uridine 2',3'-cyclic phosphate (cUMP) by the enzyme 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase, EC 3.1.4.37) [1]. This reaction is unique because CNPase cleaves only the 3'-phosphoester bond of the cyclic phosphate, yielding exclusively the 2'-monophosphate product, in contrast to other ribonucleases like RNase A, which cleave RNA internucleotide linkages to produce 3'-phosphates [1][2].

Enzymology Metabolic pathway analysis Biomarker discovery

Predicted Physicochemical Properties (LogP, LogD) Distinguish Uridine 2'-Phosphate from Its 3'-Isomer

In silico predictions using ACD/Labs Percepta Platform reveal differences in lipophilicity and distribution coefficients between the 2'- and 3'-phosphate isomers of uridine. For uridine 2'-phosphate, the predicted LogP is -2.73 and LogD at pH 5.5 is -6.74 [1]. In comparison, uridine 3'-phosphate exhibits a predicted LogD at pH 5.5 of -6.85 and LogD at pH 7.4 of -7.79 . These differences, while subtle, reflect the distinct spatial arrangement of the phosphate group and its impact on hydrogen bonding and solvation.

Computational chemistry Drug discovery ADME prediction

Uridine 2'-Phosphate: Optimal Scientific and Industrial Use Cases Based on Quantitative Differentiation


Enzyme Inhibitor Screening and Structure-Activity Relationship (SAR) Studies Targeting BS-RNase

Procure uridine 2'-phosphate as a critical comparator compound in inhibitor screens against bovine seminal ribonuclease (BS-RNase). Its measured K(i) of 120 microM provides a quantitative benchmark for evaluating novel inhibitor candidates [1]. Use alongside uridine 3'-phosphate (K(i) = 22 microM) to map the active site's tolerance for phosphate regioisomers and guide medicinal chemistry optimization efforts.

Development and Validation of HPLC Methods for Nucleotide Isomer Separation

Utilize uridine 2'-phosphate as a key reference standard for developing and validating ion-pair reversed-phase HPLC methods that require baseline separation of 2'- and 3'-nucleotide isomers [1]. Its distinct retention time, demonstrated in isocratic separations of nine monoribonucleotides, makes it an essential system suitability marker for methods used in quality control, impurity profiling, and metabolic flux analysis.

CNPase Activity Assays for Neurological and Myelin Research

Employ uridine 2'-phosphate as a specific product standard in enzymatic assays measuring 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase) activity [1]. Given its unique origin as the sole product of CNPase hydrolysis of uridine 2',3'-cyclic phosphate, its quantification provides a direct and unambiguous readout of CNPase function, relevant to studies of myelin disorders, multiple sclerosis, and brain development.

Biophysical Studies of Nucleotide Electrostatics and Binding Interactions

Incorporate uridine 2'-phosphate in systematic biophysical studies comparing the electrostatic influence of phosphate regioisomers on proton dissociation (pK' shifts) and ligand binding [1]. Its distinct electrostatic profile, characterized by stronger attraction to -NH3+ groups than the 3'-phosphate isomer, makes it a valuable probe for dissecting charge-charge interactions in protein-nucleotide complexes and nucleic acid structures.

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